

Application Note: Regioselective Synthesis of 5-Chloro-4-fluoroindolin-2-one

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Compound of Interest

Compound Name: 5-Chloro-4-fluoroindolin-2-one

Cat. No.: B11907784

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Executive Summary

The synthesis of **5-Chloro-4-fluoroindolin-2-one** (5-Chloro-4-fluoro-oxindole) is a critical intermediate step in the development of multi-targeted receptor tyrosine kinase (RTK) inhibitors. This protocol utilizes a robust, three-step Sandmeyer-Isatin route. Unlike the Gassman synthesis, which requires unstable hypochlorites, this method uses stable reagents (chloral hydrate, hydroxylamine) and offers superior regiocontrol for fluorinated aromatics.

Key Performance Indicators (KPIs)

| Parameter | Specification |
|---------------|--|
| Target Purity | >98% (HPLC) |
| Overall Yield | 55–65% (3 Steps) |
| Key Impurity | 4-Chloro-5-fluoro isomer (Regioisomer) |
| Scale | Scalable from 5g to 1kg |

Retrosynthetic Analysis & Regiochemistry

To synthesize the 5,4-substituted oxindole, the substitution pattern on the aniline ring must be preserved relative to the nitrogen.

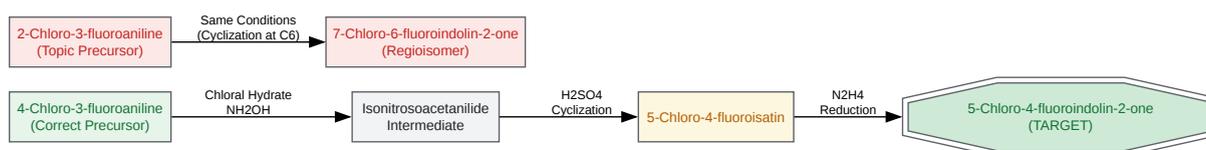
- Target: 5-Chloro (para to N), 4-Fluoro (meta to N).

- Required Precursor: Aniline with Cl at para (C4) and F at meta (C3).

4-Chloro-3-fluoroaniline.

- User Topic Precursor (2-Chloro-3-fluoroaniline): Cl at ortho (C2), F at meta (C3). Cyclization at the open C6 position yields 7-Chloro-6-fluoroindolin-2-one.

Pathway Visualization



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Figure 1: Regiochemical mapping demonstrating the necessity of 4-chloro-3-fluoroaniline to achieve the 5-chloro-4-fluoro target scaffold.

Detailed Experimental Protocol

Phase 1: Synthesis of N-(4-chloro-3-fluorophenyl)-2-(hydroxyimino)acetamide

Objective: Formation of the isonitrosoacetanilide intermediate.^[1]

Reagents:

- 4-Chloro-3-fluoroaniline (1.0 eq)
- Chloral hydrate (1.1 eq)
- Hydroxylamine hydrochloride (3.0 eq)
- Sodium sulfate (anhydrous) (5.0 eq)
- Solvent: Water / HCl (dilute)

Step-by-Step Protocol:

- **Dissolution:** In a 1L round-bottom flask, dissolve 4-chloro-3-fluoroaniline (14.56 g, 100 mmol) in water (300 mL) containing concentrated HCl (8.5 mL).
- **Salt Formation:** Add hydroxylamine hydrochloride (20.8 g, 300 mmol) and sodium sulfate (anhydrous, 71 g). Stir vigorously until dissolved.
- **Chloral Addition:** Add chloral hydrate (18.2 g, 110 mmol) to the reaction mixture.
- **Heating:** Heat the mixture to 55°C for 14 hours. A precipitate will form.[2][3]
- **Workup:** Cool to room temperature (RT) and then to 4°C in an ice bath. Filter the solid precipitate.[2][4]
- **Purification:** Wash the filter cake with cold water (2 x 50 mL) and dry in a vacuum oven at 50°C for 6 hours.
 - **Expected Result:** Beige solid.[4] Yield ~85–90%. [5]

Phase 2: Cyclization to 5-Chloro-4-fluoroisatin

Objective: Intramolecular electrophilic aromatic substitution to form the isatin core.

Reagents:

- Intermediate from Phase 1 (1.0 eq)
- Concentrated Sulfuric Acid (H₂SO₄) (10 vol/wt)

Step-by-Step Protocol:

- **Pre-heating:** Heat concentrated H₂SO₄ (100 mL) to 50°C in a 250 mL flask equipped with a mechanical stirrer.
- **Addition:** Add the dry isonitrosoacetanilide (10 g) portion-wise over 30 minutes. Caution: Exothermic reaction. Maintain temperature between 60–70°C.
- **Cyclization:** After addition, heat the deep red/black solution to 80°C for 30 minutes.

- Quench: Cool the mixture to RT and pour slowly onto crushed ice (500 g) with vigorous stirring. The isatin will precipitate as an orange/red solid.
- Isolation: Filter the solid. Wash with water until the filtrate is neutral (pH ~7).
- Drying: Dry under vacuum at 60°C.
 - Checkpoint: Verify structure via NMR.[4] The disappearance of the oxime proton and appearance of the ketone confirms cyclization.

Phase 3: Wolff-Kishner Reduction to 5-Chloro-4-fluoroindolin-2-one

Objective: Selective reduction of the C3-carbonyl to a methylene group.

Reagents:

- 5-Chloro-4-fluoroisatin (1.0 eq)
- Hydrazine hydrate (80% or 98%) (10.0 eq)
- Solvent: Ethanol or Ethylene Glycol (for higher temp)

Step-by-Step Protocol:

- Setup: In a flask equipped with a reflux condenser, suspend the 5-chloro-4-fluoroisatin (5.0 g) in Ethanol (50 mL).
- Hydrazone Formation: Add hydrazine hydrate (10 mL) dropwise.
- Reflux: Heat to reflux (80°C) for 1 hour. The solid will dissolve, and the color will change (often to yellow).
- Reduction: Note: Standard Wolff-Kishner uses KOH/Glycol at 200°C. For sensitive haloisatins, a milder two-step is preferred or prolonged reflux in EtOH.
 - Optimized Method: Continue reflux for 4–6 hours.[4] If conversion is incomplete, add a catalytic amount of acetic acid.

- Workup: Cool the mixture. Pour into ice water (100 mL). Acidify with dilute HCl to pH 3.
- Crystallization: The oxindole product precipitates as an off-white to pale tan solid. Filter and wash with water.[3]
- Recrystallization: Recrystallize from Ethanol/Water (1:1) if high purity is required.[6]

Analytical Validation (QC)

| Test | Acceptance Criteria | Method |
|------------------|--|--------------|
| Appearance | Off-white to pale brown powder | Visual |
| 1H NMR (DMSO-d6) | 3.52 (s, 2H, CH2), 10.6 (s, 1H, NH), Aromatic signals consistent with 4,5-substitution | 400 MHz NMR |
| Mass Spec | [M+H] ⁺ = 186.0/188.0 (Cl isotope pattern) | LC-MS (ESI) |
| Melting Point | 192–195°C | Capillary MP |

Troubleshooting Guide

- Problem: Low yield in Phase 2 (Cyclization).
 - Root Cause:[4][5][6][7][8][9] Addition of intermediate too fast caused overheating and sulfonation.
 - Solution: Control addition rate strictly; keep T < 75°C during addition.
- Problem: Product retains red color (Isatin contamination).
 - Root Cause:[4][5][6][7][9] Incomplete reduction.
 - Solution: Extend reflux time with hydrazine or perform a secondary wash with dilute NaOH (removes isatin, oxindole precipitates upon re-acidification).

References

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